1-(2-Chloro-3-fluorophenyl)piperazine
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Overview
Description
1-(2-Chloro-3-fluorophenyl)piperazine is a chemical compound categorized under the piperazine class. It is known for its unique structural properties, which include a piperazine ring substituted with a 2-chloro-3-fluorophenyl group.
Preparation Methods
The synthesis of 1-(2-Chloro-3-fluorophenyl)piperazine can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions typically require specific conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protection/deprotection steps to yield the desired piperazine derivative .
Chemical Reactions Analysis
1-(2-Chloro-3-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like DBU, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-3-fluorophenyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to psychoactive effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloro-3-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)piperazine: This compound has a similar structure but with different positions of the chlorine and fluorine atoms.
1-(4-Bromophenyl)piperazine: Another phenylpiperazine derivative with a bromine substituent instead of chlorine and fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
1-(2-Chloro-3-fluorophenyl)piperazine, also known as 1-(o-Chloro-m-fluorophenyl)piperazine, is a compound with diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H12ClFN2
- Molecular Weight : 251.1 g/mol
- Solubility : Soluble in DMSO and ethanol at concentrations of 10 mg/ml
- Storage Conditions : Recommended storage at -20°C for stability .
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been identified as a neuropeptide that influences several pathways:
- Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, which may implicate it in modulating dopaminergic signaling pathways relevant to psychiatric conditions.
- Serotonergic Activity : It also interacts with serotonin receptors, suggesting potential applications in mood disorders and anxiety management.
Anticancer Properties
Recent studies have explored the anticancer potential of piperazine derivatives, including this compound. Notably, research indicates that compounds with similar structures can exhibit significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells. For example:
- A study demonstrated that certain piperazine derivatives reduced the viability of MCF7 breast cancer cells significantly while preserving the viability of MCF10A normal cells .
- The structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl ring, such as halogens (e.g., chlorine and fluorine), enhanced cytotoxic activity against cancer cells .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects:
- A novel derivative demonstrated synaptoprotective properties in mouse models, enhancing neuronal survival under stress conditions .
- The compound's ability to modulate calcium channels suggests a mechanism by which it could protect neurons from excitotoxicity.
Case Studies
-
Cytotoxicity Evaluation :
- In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, showing IC50 values indicating significant anticancer activity.
- A comparative analysis with standard chemotherapeutics revealed that certain derivatives could enhance the efficacy of existing treatments like doxorubicin .
- Neuroprotective Studies :
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer Activity | High | |
Neuroprotection | Moderate | |
Dopamine Receptor Modulation | Significant |
Table 2: Structure-Activity Relationship (SAR) Insights
Substituent | Effect on Cytotoxicity |
---|---|
Chlorine | Increased |
Fluorine | Increased |
No substitution | Decreased |
Properties
CAS No. |
846031-32-1 |
---|---|
Molecular Formula |
C10H12ClFN2 |
Molecular Weight |
214.67 g/mol |
IUPAC Name |
1-(2-chloro-3-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12ClFN2/c11-10-8(12)2-1-3-9(10)14-6-4-13-5-7-14/h1-3,13H,4-7H2 |
InChI Key |
UFRAAIGOXGTHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)F)Cl |
Origin of Product |
United States |
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